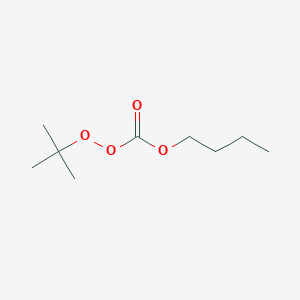

Butyl (2-methylpropan-2-yl)oxy carbonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69945-22-8 |

|---|---|

Molecular Formula |

C9H18O4 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

butyl (2-methylpropan-2-yl)oxy carbonate |

InChI |

InChI=1S/C9H18O4/c1-5-6-7-11-8(10)12-13-9(2,3)4/h5-7H2,1-4H3 |

InChI Key |

XOHTUHXFHKUNKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OOC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 2 Methylpropan 2 Yl Oxy Carbonate and Analogous Unsymmetrical Dialkyl Carbonates

Phosgene-Free Synthesis Approaches to Unsymmetrical Dialkyl Carbonates

The development of synthetic pathways that avoid the use of highly toxic phosgene (B1210022) is a central theme in green chemistry. frontiersin.orgacs.org These methods not only enhance laboratory and industrial safety but also minimize the environmental impact associated with chemical production.

Carbonylation Reactions Utilizing Carbon Dioxide as a C1 Feedstock

The direct synthesis of dialkyl carbonates from alcohols and carbon dioxide (CO₂) is an attractive, atom-economical approach, utilizing an abundant, non-toxic, and renewable C1 feedstock. nih.gov This reaction is typically an equilibrium-limited process, and its success hinges on the effective removal of the water byproduct to drive the reaction forward. researchgate.net

Key research findings in this area include:

Catalyst Systems: Cerium oxide (CeO₂) has been identified as a highly common and effective heterogeneous catalyst for this direct synthesis. acs.org Other metal oxides and mixed metal oxides have also been investigated. acs.org For instance, the combination of a dibutyltin(IV) oxide catalyst has shown high activity. researchgate.net

Dehydrating Agents: To overcome the equilibrium limitation, various dehydrating agents are employed. Tetraalkyl orthosilicates and 2-cyanopyridine (B140075) are effective in removing water from the reaction medium, thereby increasing the yield of the desired carbonate. nih.govresearchgate.net

Reaction Conditions: The synthesis often requires elevated temperatures and pressures to proceed efficiently. However, recent studies have demonstrated the feasibility of producing dialkyl carbonates from low-concentration and low-pressure CO₂, mimicking industrial flue gas conditions. nih.gov This is achieved by first reacting the alcohol with a strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form a monoalkyl carbonate salt, which increases the concentration of CO₂-equivalent species in the reaction mixture. nih.gov

A significant challenge in synthesizing Butyl (2-methylpropan-2-yl)oxy carbonate via this method would be the competing side reactions and the differing reactivities of the primary (butanol) and tertiary (tert-butanol) alcohols under catalytic conditions.

Employing CO2 Surrogates in Carbonate Bond Formation

An alternative to using gaseous CO₂ directly is the employment of CO₂ surrogates, which are stable, easy-to-handle compounds that can act as a source for the carbonyl group. Urea (B33335) and dimethyl carbonate (DMC) are prominent examples.

Urea Alcoholysis: The reaction of urea with alcohols, known as urea alcoholysis, can produce dialkyl carbonates and carbamates. This method indirectly utilizes CO₂, as urea itself is produced from ammonia (B1221849) and CO₂. The process avoids toxic reagents and has been explored for the synthesis of various carbonates. mdpi.com

Dimethyl Carbonate (DMC) as a Carbonyl Source: DMC is widely used as a green reagent for methylation and carboxymethylation. frontiersin.org It can react with alcohols in a transesterification reaction to form new, unsymmetrical carbonates, which will be discussed in more detail in section 2.2.1.

Transcarbonation and Transesterification Strategies

Transesterification, or carbonate interchange, is one of the most widely used and versatile methods for preparing unsymmetrical dialkyl carbonates. This strategy involves reacting a readily available carbonate with a different alcohol to exchange one of the alkyl groups. beilstein-journals.org

Alcoholysis of Symmetric Dialkyl Carbonates for Asymmetric Carbonate Formation

This method typically involves the reaction of a symmetric carbonate, most commonly dimethyl carbonate (DMC), with a target alcohol in the presence of a catalyst. rsc.org The reaction is driven by removing the low-boiling alcohol byproduct (methanol in the case of DMC).

Key research findings include:

Catalysts: A wide range of catalysts can be employed, including homogeneous and heterogeneous basic catalysts. mdpi.com Alkaline earth metal oxides (e.g., MgO, CaO), hydrotalcites, and zeolites have demonstrated good catalytic performance. mdpi.com Ionic liquids and phosphonium (B103445) salts have also emerged as effective and recyclable catalysts for these transformations. beilstein-journals.orgresearchgate.net

Reaction Selectivity: The reaction can be highly selective. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective nucleophilic catalyst for the transesterification of DMC with various alcohols, affording high selectivity to the unsymmetrical organic carbonate. rsc.org The addition of pressurized CO₂ can further accelerate the reaction. rsc.org

Process Intensification: To improve yields, continuous-flow systems and reactive distillation techniques can be used to continuously remove the methanol (B129727) byproduct, thereby shifting the equilibrium toward the desired unsymmetrical product. x-mol.com

The synthesis of this compound would likely proceed by reacting either di-tert-butyl carbonate with butanol or dibutyl carbonate with tert-butanol (B103910), or by a sequential reaction starting from DMC.

| Catalyst | Alcohol | Temperature (°C) | Conversion (%) | Selectivity to Unsymmetrical Carbonate (%) |

|---|---|---|---|---|

| DBU/CO₂ | Ethanol (B145695) | 120 | 89 | 98 |

| 1-(trimethoxysilyl)propyl-3-methylimidazolium chloride | Various | 80 | High Yields | Not specified |

| Calcined Hydrotalcites | Various Primary/Secondary Alcohols | 90 | 93-96 | 95-98 |

| Li/MCM-41 | Glycerol | 86 | 58.77 (Yield) | Not specified |

This table presents a compilation of data from different studies to illustrate the effectiveness of various catalytic systems in transesterification reactions. beilstein-journals.orgrsc.orgx-mol.comrsc.org Conditions and substrates vary between studies.

Interfacial Reaction Systems for Mixed Alkyl Carbonate Synthesis

Interfacial reaction systems, often employing phase-transfer catalysts, provide a method for reacting components that are soluble in different, immiscible phases. A notable phosgene-free approach in this category is the three-component coupling of an alcohol, an alkyl halide, and CO₂.

This method involves:

Reagents: An alcohol, an alkyl halide, carbon dioxide, and a base such as potassium carbonate. mdpi.com

Catalyst: A phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), is crucial for facilitating the reaction between the alcoholate formed in one phase and the alkyl halide in another.

Mechanism: The alcohol reacts with the base and CO₂ to form an alkyl carbonate salt. The phase-transfer catalyst transports this salt into the organic phase where it reacts with the alkyl halide to produce the final unsymmetrical dialkyl carbonate.

This method offers a convenient and highly chemoselective route to mixed carbonates under mild conditions, utilizing inexpensive and readily available starting materials like potassium carbonate. mdpi.com For the target molecule, this could involve the reaction of butanol, tert-butyl chloride (or bromide), CO₂, and K₂CO₃ in the presence of TBAI.

Oxidative Carbonylation Techniques for Unsymmetrical Dialyl Carbonate Production

Oxidative carbonylation is a phosgene-free process that uses carbon monoxide (CO), an alcohol, and an oxidant (typically oxygen) to form carbonates. google.com This method is a cornerstone of modern industrial carbonate synthesis, particularly for dimethyl carbonate. frontiersin.org

Key aspects of this technique include:

Catalysts: The reaction is typically catalyzed by transition metal complexes. Copper-based catalysts have been historically important, while palladium-based systems are also widely used for various carbonylation reactions. rsc.orggoogle.com

Reaction Conditions: The process generally requires elevated pressures of CO and oxygen and specific temperature ranges to ensure high conversion and selectivity. rsc.orggoogle.com

Application to Unsymmetrical Carbonates: While extensively developed for symmetric carbonates like DMC, the oxidative carbonylation of a mixture of two different alcohols (e.g., butanol and tert-butanol) could theoretically produce a mixture of three products: two symmetric carbonates and the desired unsymmetrical carbonate. Controlling the selectivity to favor the unsymmetrical product is a significant synthetic challenge that would depend heavily on the catalyst system and the relative reactivities of the alcohols.

While this route avoids phosgene, it requires handling carbon monoxide, which is also a toxic gas, and managing the use of an oxidant, which can present safety challenges. google.com

Novel Synthetic Routes and Emerging Methodologies for this compound

The pursuit of greener, more efficient, and selective methods for the synthesis of unsymmetrical dialkyl carbonates, including this compound, has led to the development of several innovative strategies. These novel routes and emerging methodologies aim to overcome the limitations of traditional methods, such as the use of hazardous reagents and the generation of significant waste. This section details some of the most promising recent advancements in this field.

One of the foremost emerging strategies is the use of heterogeneous catalysts for the transesterification of alcohols with a carbonate source, such as dimethyl carbonate (DMC). Nanocrystalline zeolites, for instance, have demonstrated considerable potential in this area. A study highlighted the use of nanocrystalline ZSM-5 as a highly effective and reusable catalyst for the synthesis of various non-symmetrical alkyl carbonates. researchgate.net This method offers the advantages of high product yields, operational simplicity, and the environmental benefit of a recyclable solid acid catalyst. researchgate.net The high surface area and acidity of the nanocrystalline ZSM-5 facilitate the carboxymethylation of alcohols with DMC under relatively mild conditions. researchgate.net

Another significant advancement lies in the application of ionic liquids as both catalysts and reaction media. Ionic liquids are valued for their low vapor pressure, thermal stability, and tunable properties, making them attractive for green chemistry applications. Research has shown that certain functionalized ionic liquids can efficiently promote the synthesis of non-symmetrical dialkyl carbonates. researchgate.netcrdeepjournal.org For example, 1-(3-trimethoxysilylpropyl)-3-methylimidazolium chloride has been successfully employed for the transesterification of various alcohols with dimethyl carbonate, affording good to excellent yields of the desired unsymmetrical carbonates. researchgate.netcrdeepjournal.org A key benefit of this system is the ease of separation and recycling of the ionic liquid catalyst. researchgate.netcrdeepjournal.org

The direct synthesis of dialkyl carbonates from alcohols and carbon dioxide (CO₂) is a particularly sought-after and environmentally benign approach. nih.govelsevierpure.com This method utilizes a renewable and non-toxic C1 source, directly addressing key principles of green chemistry. nih.gov Recent developments have focused on overcoming the thermodynamic hurdles and low reaction rates associated with this transformation. One promising strategy involves the use of cerium oxide (CeO₂) as a heterogeneous catalyst in combination with an in-situ dehydration technique to shift the reaction equilibrium towards the product. nih.govelsevierpure.com This allows for the synthesis of dialkyl carbonates from low-pressure CO₂ and alcohols, representing a significant step towards more sustainable chemical production. nih.govelsevierpure.com

Phase-transfer catalysis (PTC) has also emerged as a powerful tool for the synthesis of carbonates, particularly for introducing the tert-butoxycarbonyl group. While often used for the protection of alcohols and phenols, the principles of PTC can be extended to the synthesis of unsymmetrical carbonates. researchgate.net This methodology typically involves the reaction of an alcohol with a carbonate precursor, such as di-tert-butyl dicarbonate (B1257347), in a biphasic system with a phase-transfer catalyst to facilitate the reaction between the reactants in different phases. researchgate.net

The table below summarizes the key findings from studies on novel synthetic routes for unsymmetrical dialkyl carbonates, which are analogous to the synthesis of this compound.

| Catalyst/Promoter | Reactants | Key Findings | Reference |

| Nanocrystalline ZSM-5 | Various alcohols + Dimethyl Carbonate | High yields of non-symmetrical alkyl carbonates. Catalyst is reusable for up to five cycles without significant loss of activity. | researchgate.net |

| 1-(3-trimethoxysilylpropyl)-3-methylimidazolium chloride | Various alcohols + Dimethyl Carbonate | Efficient synthesis of non-symmetrical dialkyl carbonates. The ionic liquid acts as both promoter and reaction medium and can be recycled. | researchgate.netcrdeepjournal.org |

| Cerium Oxide (CeO₂) | Alcohols + Carbon Dioxide | Direct synthesis of dialkyl carbonates from low-pressure CO₂. In-situ dehydration promotes the reaction. | nih.govelsevierpure.com |

| Phase-Transfer Catalysis | Alcohols + Di-tert-butyl dicarbonate | Effective for the tert-butyloxycarbonylation of alcohols. | researchgate.net |

These emerging methodologies represent a significant shift towards more sustainable and efficient production of this compound and other unsymmetrical dialkyl carbonates. The focus on reusable catalysts, milder reaction conditions, and the use of environmentally friendly reagents like CO₂ underscores the ongoing efforts to develop greener chemical processes.

Catalytic Systems for the Synthesis of Butyl 2 Methylpropan 2 Yl Oxy Carbonate and Unsymmetrical Carbonates

Homogeneous Catalysis in Mixed Carbonate Synthesis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This approach often leads to high activity and selectivity due to the excellent accessibility of catalytic sites.

Metal-Based Homogeneous Catalysts (e.g., Zinc, Tin, Cobalt, Lead, Titanium, Zirconium Compounds)

A variety of metal compounds have demonstrated efficacy as homogeneous catalysts for the synthesis of organic carbonates. Lewis acidic metal compounds, in particular, are effective in activating reactants. For instance, zinc-based catalysts such as zinc chloride (ZnCl2) and zinc bromide (ZnBr2) have shown good catalytic activity in the carbonylation of glycerol with urea (B33335) to produce glycerol carbonate, a valuable unsymmetrical carbonate. mdpi.com In these systems, the zinc ion can form a chelate with urea, facilitating the subsequent reaction with the alcohol. mdpi.com

Zirconium compounds have also been recognized for their Lewis acidic behavior and high catalytic performance in various organic transformations. nih.gov Commercially available zirconium chloride and specially designed zirconocene complexes can effectively catalyze reactions like esterification and CO2 fixation, which are fundamental to carbonate synthesis. nih.gov The utility of these metal catalysts often stems from their ability to act as Lewis acids, activating either the alcohol or the carbonate substrate to facilitate nucleophilic attack and subsequent transesterification.

Organometallic Complexes in Carbonate Bond Formation

Organometallic chemistry, which studies compounds with metal-carbon bonds, provides a versatile toolkit for catalysis. wikipedia.orgsolubilityofthings.com Organometallic complexes are widely used to facilitate the synthesis of organic molecules, including carbonates, by catalyzing specific bond formations. mt.com

For example, aluminum salen complexes are well-known for catalyzing the reaction of carbon dioxide with epoxides to produce cyclic carbonates. rsc.org Research has also explored aluminum complexes with unsymmetrical coordination environments, such as those incorporating a hybrid salen-acetylacetonate ligand, for the synthesis of styrene carbonate from styrene oxide and CO2. rsc.org In some cases, these organometallic catalysts achieve high conversion rates at atmospheric pressure when combined with a co-catalyst like tetrabutylammonium (B224687) bromide (TBAB). rsc.org The mechanism often involves the metal center activating the epoxide, making it more susceptible to nucleophilic attack by either a co-catalyst or a carbonate species formed from CO2 insertion. acs.orgacs.org

The table below summarizes representative performance data for homogeneous catalysts in carbonate synthesis.

| Catalyst System | Reaction Type | Substrates | Product | Conditions | Conversion/Yield | Source |

| Asymmetric Aluminium(III) catalyst | Cycloaddition | Styrene Oxide, CO2 | Styrene Carbonate | Atmospheric pressure, elevated temp. | 70% conversion | rsc.org |

| Asymmetric Aluminium(III) catalyst / TBAB | Cycloaddition | Styrene Oxide, CO2 | Styrene Carbonate, Dichloromethane | Atmospheric pressure, elevated temp. | 90% conversion | rsc.org |

| Zinc Chloride (ZnCl2) | Carbonylation | Glycerol, Urea | Glycerol Carbonate | - | Good catalytic activity | mdpi.com |

Heterogeneous Catalysis for Sustainable Carbonate Synthesis

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and reusability, which are crucial for developing sustainable and cost-effective chemical processes. mdpi.com

Metal Organic Frameworks (MOFs) as Catalytic Platforms

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. pku.edu.cn Their high surface area, tunable pore size, and adjustable chemical functionalities make them highly effective heterogeneous catalysts. pku.edu.cnresearchgate.net MOFs have been successfully employed in the transesterification of diethyl carbonate with various alcohols to produce asymmetric organic carbonates with high yields and 100% selectivity. pku.edu.cnresearchgate.net

For example, two-dimensional cobalt-based MOFs (2D CoBDC) have been used for the one-pot synthesis of cyclic carbonates from olefins and CO2 without a co-catalyst. acs.org These 2D MOFs exhibited enhanced catalytic performance compared to their 3D counterparts, achieving a 92% conversion of styrene and an 85% yield of styrene carbonate at 100 °C and 1 bar CO2 pressure. acs.org Similarly, lanthanide-based MOFs can efficiently catalyze the conversion of CO2 with epoxides to produce cyclic carbonates under solvent-free and atmospheric conditions with up to 99% conversion. acs.org The solid MOF catalysts can often be recovered by simple centrifugation and reused for multiple cycles. pku.edu.cnresearchgate.net

Silica-Based Catalysts and Modified Mesoporous Materials

Silica-based materials, particularly mesoporous silica (B1680970) like MCM-41 and SBA-15, are excellent supports for heterogeneous catalysts due to their high surface area, ordered pore structure, and thermal stability. nih.govnih.gov These materials can be functionalized by grafting active species, such as quaternary ammonium salts or imidazolium salts, onto their surface. nih.govnih.gov

These functionalized silica catalysts have been shown to enhance the catalytic transformation of CO2 into cyclic carbonates. nih.gov The catalytic activity of phosphonium (B103445) salts, for example, is enormously enhanced when immobilized onto silica. researchgate.net This increased activity is attributed to a synergistic effect between the grafted active sites (e.g., halide anions) and the silanol (B1196071) (Si-OH) groups on the silica surface, which act as weak acids to activate the epoxide substrate. researchgate.net Silica-supported di-iron(III) complexes have also been shown to be effective, converting CO2 and epoxides to cyclic carbonates at atmospheric pressure and 80 °C. acs.org

Metal Oxides and Mixed Metal Oxides (e.g., MgO, ZnO•Cr2O3, CeO2, Zirconia-based)

Metal oxides and mixed metal oxides (MMOs) are robust, cost-effective, and stable heterogeneous catalysts. acs.orgchemrxiv.org Magnesium oxide (MgO) is a common basic heterogeneous catalyst used for carbonate synthesis. unibo.it Mixed metal oxides, derived from layered double hydroxide (B78521) precursors, can be particularly efficient due to their high surface area and reactive basic sites. acs.org

Systems such as MgCrO and NiAlO have been identified as active catalysts for the synthesis of cyclic carbonates from epoxides and CO2 at atmospheric pressure. chemrxiv.org The catalytic performance of mixed oxides like ZnO/La2O3 has also been proven effective for transesterification reactions. mdpi.com

Zirconia (ZrO2) and zirconia-based solid acids are another important class of metal oxide catalysts. mq.edu.auresearchgate.netrmit.edu.au Their favorable physicochemical properties, including both Lewis and Brønsted acid sites, make them promising for various organic syntheses. nih.govrmit.edu.au Zirconia-based catalysts have been successfully used in the synthesis of dimethyl carbonate from methanol (B129727) and CO2 and in the formation of cyclic carbonates. mq.edu.auresearchgate.net

The table below presents research findings on various heterogeneous catalytic systems for carbonate synthesis.

| Catalyst System | Reaction Type | Substrates | Product | Conditions | Conversion/Yield | Source |

| 2D CoBDC MOF | One-pot cycloaddition | Styrene, CO2 | Styrene Carbonate | 100 °C, 1 bar, 12 h | 92% conversion, 85% yield | acs.org |

| MOF-5 (Zn4O[BDC]3) | Transesterification | Diethyl Carbonate, Alcohols | Asymmetric Carbonates | - | Moderate to high yields | researchgate.net |

| Ln-MOFs | Cycloaddition | Epoxides, CO2 | Cyclic Carbonates | Atmospheric pressure | Up to 99% conversion | acs.org |

| Grafted MCM-41 (Silica) | Cycloaddition | Styrene Oxide, CO2 | Styrene Carbonate | Mild conditions | 7.5x turnover frequency vs homogeneous | nih.gov |

| MgCrO / KI | Cycloaddition | Epoxides, CO2 | Cyclic Carbonates | 70 °C, 1 atm | High yields | chemrxiv.org |

| ZnO/La2O3 | Transesterification | Glycerol, Dialkyl Carbonate | Glycerol Carbonate | - | 95.7% yield | mdpi.com |

| Zirconia (ZrO2) | Cycloaddition | Epoxides, CO2 | Cyclic Carbonates | - | Effective catalyst | researchgate.net |

Zeolites and Carbon-Based Catalysts (e.g., Alkali Metal-Exchanged Faujasites, Mesoporous Carbon)

Zeolites and carbon-based materials have emerged as robust heterogeneous catalysts for carbonate synthesis, offering advantages in terms of stability, selectivity, and reusability.

Alkali Metal-Exchanged Faujasites: Faujasites, a type of zeolite with a well-defined pore structure, become effective catalysts when their charge-balancing protons are replaced with alkali metal cations (e.g., Li+, Na+, K+). These modified zeolites, particularly the more basic X-type faujasites (MX), have demonstrated high activity and chemoselectivity in reactions involving dimethyl carbonate. unive.it For instance, in the reaction of dimethyl carbonate with indolyl-carboxylic acids, alkali metal-exchanged X zeolites are superior catalysts for producing methyl esters with chemoselectivity up to 99% at quantitative conversions. unive.it The catalytic activity is influenced by the nature of the cation, with the basicity of the zeolite playing a key role. unive.it The cooperative interaction between multiple exchangeable cations and the substrates within the zeolite's confined nanopores determines the reaction energetics, a factor more complex than simple Lewis acidity. nih.gov

Mesoporous Carbon: Mesoporous carbon materials, characterized by their high surface area and large pore volume, serve as effective catalysts and catalyst supports in carbonate synthesis. Nitrogen-doped mesoporous carbon spheres (N-MCSs) have been synthesized and used as metal-free, mono-component catalysts for the cycloaddition of CO2 with epoxides to form cyclic carbonates. rsc.orgresearchgate.net The high catalytic activity of these materials is attributed to the synergistic effect of their large specific surface area and the presence of basic nitrogen sites (e.g., pyridine nitrogen) within the carbon matrix. rsc.org Furthermore, when alkali carbonates are dispersed within the pores of mesoporous carbon, they exhibit strongly basic reactivity under a CO2 atmosphere, enabling them to promote C–H carboxylation reactions. acs.orgosti.gov Research shows that carbonate conversion can be 2–4 times higher on mesoporous carbon supports compared to traditional oxide supports, indicating that the carbonate is intrinsically more reactive on a carbon surface. acs.org

Below is a table summarizing the performance of selected zeolite and carbon-based catalysts in carbonate-related reactions.

| Catalyst Type | Specific Catalyst | Reactants | Product | Key Findings |

| Zeolite | Alkali Metal-Exchanged Faujasites (MX) | Dimethyl Carbonate, Indolyl-3-acetic acid | Methyl indolyl-3-acetate | High chemoselectivity (up to 99%) for esterification over N-methylation. unive.it |

| Zeolite | Li/Mg/K modified Zeolite Beta | Glycerol, Dimethyl Carbonate | Glycerol Carbonate | Achieved a maximum yield of 81.48% under optimized conditions. rsc.org |

| Carbon-Based | N-doped Mesoporous Carbon Spheres (N-MCSs) | CO2, Epichlorohydrin | Epichlorohydrin Carbonate | Effective, metal-free catalyst with good stability and reusability. rsc.org |

| Carbon-Based | Alkali Carbonates on Mesoporous Carbon Support | (Hetero)arenes, CO2 | Carboxylate products | 2-4x increase in carbonate conversion compared to oxide supports. acs.orgosti.gov |

Supported Catalytic Systems for Enhanced Efficiency and Reusability

Supporting active catalytic species on solid materials is a widely adopted strategy to improve catalyst efficiency, facilitate separation from the reaction mixture, and enhance reusability. This approach combines the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems.

Various materials have been employed as supports, including silica, alumina, activated carbon, and polymers. scispace.comrsc.org For example, ionic liquids, which are effective catalysts for carbonate synthesis, have been immobilized on supports like silica, magnetic nanoparticles, and cellulose. rsc.org This method prevents the catalyst from leaching into the product and allows for straightforward recovery and reuse over multiple cycles.

In another example, copper oxide (CuO) nanoparticles have been supported on materials like activated alumina (Al2O3) for the synthesis of glycerol carbonate from glycerol and CO2. mdpi.com The catalytic activity of these supported systems is highly dependent on factors such as the choice of support material, the loading amount of the active metal, and the calcination temperature, which influences the catalyst's surface area and the number of basic sites. mdpi.com Similarly, catalysts like KNO3 supported on ceria (CeO2) have shown significantly improved yields in the one-pot synthesis of diethyl carbonate from CO2, propylene (B89431) oxide, and ethanol (B145695) compared to the unsupported components. mdpi.com

The reusability of these supported catalysts is a key advantage. CuO/Al2O3 catalysts have been reused for at least five cycles without significant loss of activity. mdpi.com Mesoporous carbon supports have also demonstrated robustness over at least five cycles of C–H carboxylation and methylation. acs.org

Organocatalytic Methods in Unsymmetrical Carbonate Chemistry

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In carbonate chemistry, this approach offers a metal-free alternative, often providing high selectivity under mild conditions.

Amine-Catalyzed Carbonate Synthesis

Amines are versatile organocatalysts that can activate substrates through various mechanisms. In the context of carbonate synthesis, tertiary amines like triethylamine (Et3N) can act as ligands or co-catalysts in systems for the cycloaddition of CO2 to epoxides. acs.org Heterogeneous catalysts incorporating multiple amine functionalities have been developed for the efficient conversion of CO2 into cyclic carbonates under atmospheric pressure. researchgate.net These amine-based materials can activate CO2 by forming carbamate (B1207046) intermediates, which then react with epoxides. researchgate.net

The aminolysis of cyclic carbonates to produce valuable (poly)hydroxyurethanes is another important reaction where organocatalysts, including amines, play a crucial role. researchgate.net Catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have proven to be highly potent in promoting this reaction, leading to higher molecular weight polymers at room temperature. researchgate.net

Quaternary Ammonium Salts and Ionic Liquids in Carbonate Formation

Quaternary ammonium salts, such as tetrabutylammonium halides (TBAX), are effective catalysts, particularly for the synthesis of cyclic carbonates from epoxides and CO2. nih.gov The general mechanism involves the halide anion acting as a nucleophile that attacks the epoxide ring, causing it to open. This is followed by the insertion of CO2 and subsequent ring-closure to yield the cyclic carbonate and regenerate the catalyst. researchgate.net

Ionic liquids (ILs), which are salts with melting points below 100 °C, are often based on quaternary ammonium or imidazolium cations. They have been extensively studied as both catalysts and solvents for carbonate synthesis. beilstein-journals.org Basic ionic liquids can efficiently promote the fixation of CO2 with alcohols and alkyl halides to produce unsymmetrical carbonates at room temperature. researchgate.net The dual functionality of certain ILs allows them to act as both a CO2 absorbent and an activator. researchgate.net The catalytic performance can be significantly enhanced by combining ILs with metal salts, creating a synergistic effect. mdpi.com Furthermore, ILs can be recycled with no significant loss in product yield, making them a greener alternative. researchgate.net

| Catalyst System | Reactants | Product | Key Features |

| Quaternary Ammonium Salt | Epoxide, CO2 | Cyclic Carbonate | Halide anion acts as a nucleophile for ring-opening. nih.govresearchgate.net |

| Ionic Liquid | Alcohol, Benzyl Bromide, CO2 | Unsymmetrical Carbonate | Effective at room temperature; recyclable. researchgate.net |

| Ionic Liquid + Metal Salt | Styrene Oxide, CO2 | Styrene Carbonate | Synergistic effect enhances reaction rates. mdpi.com |

Phosphine-Catalyzed Asymmetric Carbonate Reactions

Chiral phosphines have emerged as powerful organocatalysts for a wide range of asymmetric transformations. acs.orgnih.gov In reactions involving carbonates, they can act as nucleophiles to activate substrates and induce enantioselectivity. Bifunctional phosphines, which contain both a Lewis basic phosphine (B1218219) site and a Brønsted acidic site (e.g., a thiourea or amide group), are particularly effective. rsc.orgrsc.org

These catalysts have been successfully applied in the asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with various nucleophiles. rsc.org For instance, the reaction of activated α,β-unsaturated ketones with MBH carbonates, catalyzed by a bifunctional thiourea–phosphine, can produce spirooxindoles with two adjacent quaternary stereocenters in good yields and high enantioselectivities. rsc.org The development of novel chiral phosphine catalysts continues to expand the scope of these reactions, providing access to complex, optically enriched molecules. nih.govrsc.org

Biocatalytic Approaches to Carbonate Synthesis (Excluding Biomedical Applications)

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity and mild reaction conditions. While less common than other methods for simple carbonate synthesis, enzymatic routes are valuable for producing specific carbonate structures and for reactions where chirality is important.

Lipases are a class of enzymes that have been used to catalyze the synthesis of carbonates via transesterification. For example, the enzymatic synthesis of diphenyl carbonate can be achieved through the alcoholysis of dimethyl carbonate with phenol. nih.gov Immobilized lipases can also catalyze the reaction between diols and a carbonate source like diphenyl carbonate to form cyclic carbonates. researchgate.net

Another application of biocatalysis in this field is the kinetic resolution of racemic mixtures. Cyclic carbonates can undergo kinetic resolution through selective enzymatic hydrolysis, where one enantiomer is hydrolyzed to the corresponding diol while the other remains intact, yielding highly enantioenriched products. acs.org This method is valuable for producing chiral building blocks for fine chemical synthesis.

Applications in Advanced Organic Synthesis and Materials Science Academic Focus

Reagents in Complex Molecule Synthesis

Di-tert-butyl dicarbonate (B1257347) is widely recognized for its role in introducing the tert-butoxycarbonyl (Boc) protecting group to amines, a fundamental transformation in multi-step organic synthesis. guidechem.comwikipedia.org Beyond this primary function, it serves as a versatile reagent for constructing complex molecular architectures, including heterocyclic systems and precursors for various specialty chemicals used in research.

The strategic application of di-tert-butyl dicarbonate is crucial in the synthesis of various heterocyclic compounds. It acts not just as a protecting agent but also as a carbonylating or activating agent to facilitate ring formation.

One notable application is in the metal-free, one-pot synthesis of cyclic ureas such as benzimidazolones and 2-benzoxazolones. rsc.orgresearchgate.net In this process, Boc anhydride (B1165640) serves as a carbonylation agent, enabling an efficient and environmentally friendly pathway that avoids the use of hazardous reagents. rsc.orgresearchgate.net

Another significant use is in the synthesis of the bread aroma compound 6-acetyl-1,2,3,4-tetrahydropyridine, starting from 2-piperidone. wikipedia.orgchemicalbook.comsanjaychemindia.com The initial step involves the formation of a carbamate (B1207046) by reacting the amide nitrogen of 2-piperidone with Boc anhydride, which facilitates subsequent transformations. wikipedia.orgchemicalbook.com

Furthermore, its utility is demonstrated in the synthesis of oxazole derivatives. The reaction of N-acyl amino acids with di-tert-butyl dicarbonate leads to the formation of 5-tert-butoxycarbonyloxy substituted oxazoles through a dual role of activating the carboxylic acid and trapping the resulting enol intermediate. researchgate.net It is also employed in the multi-step synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, where it is used to introduce the Boc protecting group onto an amino acid precursor. ijcr.info

| Starting Material(s) | Reagent(s) | Heterocyclic Product | Reference |

|---|---|---|---|

| o-phenylenediamine or o-aminophenol | (Boc)₂O, K₂CO₃, DMF | Benzimidazolones or 2-Benzoxazolones | rsc.orgresearchgate.net |

| 2-Piperidone | (Boc)₂O, DMAP, Acetonitrile (B52724) | Precursor for 6-acetyl-1,2,3,4-tetrahydropyridine | wikipedia.orgchemicalbook.com |

| N-Acyl amino acids | (Boc)₂O | 5-tert-butoxycarbonyloxy substituted oxazoles | researchgate.net |

Within an academic context, di-tert-butyl dicarbonate is a key building block for creating a range of chemical intermediates essential for research. Its ability to generate reactive species under mild conditions makes it a valuable tool in synthetic organic chemistry.

A significant application is its use in the synthesis of isocyanates from poorly nucleophilic primary amines, such as aromatic amines, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). lacamaslabs.comresearchgate.net This reaction provides a much safer alternative to the highly toxic phosgene (B1210022) gas traditionally used for this conversion. lacamaslabs.comresearchgate.net These isocyanate intermediates are fundamental precursors for synthesizing ureas and carbamates for further study. chemicalbook.com

The compound also functions as a versatile carboxylating agent. It can be used to trap carbanions to produce various tert-butyl esters, including aryl acetates and malonates, which are valuable intermediates in organic synthesis. chemicalbook.com Its role extends to peptide chemistry, where it is used not only for N-protection but also as a coupling reagent to activate carboxylic acids for the formation of dipeptides, simplifying purification and minimizing side reactions. tandfonline.com

Role in Polymerization Chemistry

While the primary route to aliphatic polycarbonates involves the ring-opening polymerization (ROP) of cyclic carbonates, the role of acyclic carbonates like di-tert-butyl dicarbonate in polymer science is focused on specialized polymerization techniques and polymer modification. bham.ac.uk

The direct use of di-tert-butyl dicarbonate as a monomer in standard polymerization methods like ROP is not typical due to its acyclic structure. However, related acyclic carbonate structures have been successfully employed in polycondensation reactions to produce specialized polymers. For instance, a study demonstrated the synthesis of hyperbranched polycarbonates through an A₂ + B₃ polymerization. researchgate.net In this approach, di-tert-butyl tricarbonate, a close analogue of Boc anhydride, was used as the A₂ monomer and reacted with a trifunctional B₃ monomer, 1,1,1-tris(4-hydroxyphenyl)ethane, to build a branched polymer architecture. researchgate.net This demonstrates the potential for acyclic carbonates to serve as monomers in specific polycondensation strategies, diverging from the more common ROP pathways. researchgate.net

A more direct and widespread application of di-tert-butyl dicarbonate in polymer chemistry is in the post-polymerization modification or functionalization of polymers. The Boc group can be introduced onto a polymer backbone to create a functional scaffold with thermo-labile properties.

A clear example is the functionalization of poly(arylene ether ketone) containing hydroxyl groups (PAEK-OH). The hydroxyl side chains of the polymer are reacted with di-tert-butyl dicarbonate to yield PAEK-Boc. rsc.org The attached Boc groups are thermally sensitive; upon heating, they decompose and release carbon dioxide and isobutene. rsc.org These gases act as in-situ foaming agents, creating a porous structure within the polymer material. rsc.org This method allows for the transformation of a solid polymer into a foamed material, effectively altering its physical properties and potential applications. This process is summarized in the table below.

| Polymer | Functional Group | Modification Reaction | Resulting Scaffold/Property | Reference |

|---|---|---|---|---|

| Poly(arylene ether ketone) (PAEK) | Hydroxyl (-OH) | Reaction with (Boc)₂O | Thermo-labile Boc side groups for thermal foaming | rsc.org |

| Biomolecules | Amine (-NH₂) | Surface reaction with (Boc)₂O | Modified surface properties for drug delivery applications | echemi.com |

Integration in Sustainable Chemical Processes

Promoting green chemistry principles is a major focus of modern chemical research, and di-tert-butyl dicarbonate is a key reagent in several sustainable processes. Its use allows chemists to avoid more hazardous materials and improve reaction efficiency.

As previously mentioned, one of its most important contributions to green chemistry is its role as a safe and effective substitute for phosgene in the synthesis of isocyanates. lacamaslabs.comresearchgate.net This substitution significantly enhances laboratory and industrial safety by replacing a highly toxic and gaseous reagent with a manageable solid or liquid. lacamaslabs.comsigmaaldrich.com

The development of environmentally friendly reaction protocols also features di-tert-butyl dicarbonate. For example, the synthesis of benzimidazolones and 2-benzoxazolones is performed in a one-pot, metal-free system, reducing waste and avoiding toxic metal catalysts. rsc.org Additionally, research has shown that the synthesis of tertiary butyl esters using Boc anhydride can be conducted efficiently in flow microreactors. rsc.org This technology offers a more sustainable alternative to traditional batch processing by improving energy efficiency, reaction control, and safety. rsc.org

Solvent-Free Reaction Conditions

The use of Butyl (2-methylpropan-2-yl)oxy carbonate, commonly known as Di-tert-butyl dicarbonate (Boc₂O), under solvent-free conditions represents a significant advancement in green chemistry. These methods reduce waste, simplify purification processes, and can often be performed without the need for a catalyst. semanticscholar.orgrsc.org

One prominent solvent-free technique involves using molten Boc-anhydride itself as the reaction medium. semanticscholar.org Since Di-tert-butyl dicarbonate has a low melting point (22-24°C), it can be gently heated to a liquid state and used as both a reagent and a solvent. stackexchange.com This approach has been successfully applied to the N-tert-butoxycarbonylation (Boc-protection) of various amines and hydrazines. The substrate is simply stirred in the molten reagent, often leading to a clean and efficient reaction without the need for catalysts like 4-dimethylaminopyridine (DMAP). semanticscholar.org This method is particularly advantageous for substrates that may lead to complex product mixtures under standard catalytic conditions in solvents. semanticscholar.org

Another innovative solvent-free approach involves the use of electromagnetic milling. This technique has been developed for the synthesis of tert-butyl esters from carboxylic acids using Boc-anhydride as the tert-butyl source. rsc.org The process is conducted without any solvent or base and requires no additional heating, making it a highly sustainable and eco-friendly method. rsc.org The mechanism involves the activation of chemical bonds through coordination with magnetized ferromagnetic rods used as the grinding media. rsc.org

Ultrasound assistance has also been employed to facilitate solvent-free reactions. For instance, the synthesis of Boc-carbonate derivatives from a range of alcohols and phenols has been achieved using a mesoporous silica-supported Erbium(III) solid catalyst under solvent-free, ultrasound-assisted conditions. researchgate.net

The following table summarizes research findings on the application of Di-tert-butyl dicarbonate in solvent-free conditions.

| Substrate | Reaction Type | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Z-hydrazine | N-Boc Protection | Molten Boc₂O, 60°C | 15 min | 98 |

| Benzylamine | N-Boc Protection | Molten Boc₂O, 40°C | 30 min | 96 |

| Aniline | N-Boc Protection | Molten Boc₂O, 60°C | 15 min | 98 |

| Benzoic Acid | Esterification | Electromagnetic Milling | 1 h | 95 |

| (S)-Naproxen | Esterification | Electromagnetic Milling | 2 h | 92 |

Flow Chemistry Applications

Di-tert-butyl dicarbonate is integral to various applications in flow chemistry, a technique that involves performing chemical reactions in a continuous stream rather than in a batch. This methodology offers enhanced control over reaction parameters, improved safety, and greater scalability.

A significant application in this area is the high-temperature thermal deprotection of N-Boc protected amines. acs.orgacs.org In a continuous flow system, a solution of the N-Boc amine can be passed through a heated reactor coil, achieving rapid and clean deprotection without the need for the strong acids typically used in batch processes. acs.orgacs.org This acid-free method demonstrates broad functional group tolerance, with ketones, amides, esters, and aryl halides remaining intact under the high-temperature conditions. acs.org By precisely controlling the temperature, selective deprotection can be achieved; for example, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group. acs.org

Flow chemistry also enables efficient multi-step reaction sequences where Boc-protection or deprotection is a key step. For instance, a coupling reaction can be performed, followed by in-line, high-temperature Boc deprotection, and then a subsequent reaction—all without isolating intermediates or performing aqueous workups. acs.org This integration streamlines complex syntheses, saves time, and reduces waste. acs.org A clean, multistep flow process has been developed for the synthesis of N-Boc-β-amino ketones, which involves the reduction of an azido group and a simultaneous amino group protection step. researchgate.net

The following table details research findings on the use of Di-tert-butyl dicarbonate and its derivatives in flow chemistry applications.

| Substrate / Process | Reaction Type | Solvent | Temperature (°C) | Residence Time | Conversion/Yield (%) |

|---|---|---|---|---|---|

| N-Boc Imidazole | N-Boc Deprotection | Methanol (B129727) (MeOH) | 120 | 30 min | 100% Yield |

| N-Boc Imidazole | N-Boc Deprotection | Tetrahydrofuran (THF) | 200 | 30 min | 97% Yield |

| N-Boc Aniline | N-Boc Deprotection | Acetonitrile | 250 | 10 min | >95% Conversion |

| N-Boc Indole | N-Boc Deprotection | Acetonitrile | 250 | 10 min | >95% Conversion |

| Multi-step synthesis | N-Boc Deprotection in sequence | Acetonitrile | 300 | Not Specified | High Efficiency |

Advanced Spectroscopic and Chromatographic Methodologies in Carbonate Research

High-Resolution Mass Spectrometry for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of Butyl (2-methylpropan-2-yl)oxy carbonate and its derivatives. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of complex structures. Techniques like Electrospray Ionization (ESI) and Direct Analysis in Real Time (DART) are frequently employed.

However, the analysis of Boc-protected compounds can present challenges. Under certain MS conditions, these molecules can undergo facile McLafferty rearrangement, which complicates the detection of the parent ion. researchgate.net For instance, in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, fragment ions resulting from this rearrangement are often observed instead of the protonated molecule. nih.gov To overcome this, specialized techniques have been developed. On-column hydrogen/deuterium (H/D) exchange combined with HPLC-ESI-MS has been shown to be a convenient tool for confirming the presence of t-Boc protecting groups. researchgate.net Similarly, DART-Time-of-Flight-Mass Spectrometry (DART-TOF-MS) has been successfully used for the rapid and accurate detection of t-Boc protected substances, as it can suppress pyrolysis reactions that occur in other methods like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Beyond structural confirmation, MS is pivotal for real-time reaction monitoring. microsaic.com Direct analysis mass spectrometry allows for the automated tracking of reactions, such as the deprotection of Boc-protected amines using acids like trifluoroacetic acid. microsaic.com This technique can profile the consumption of starting materials and the formation of products and transient species, providing quantitative insights into reaction kinetics and cleanliness. microsaic.com

Table 1: Mass Spectrometry Data for Boc-related Compounds

| Compound | Ionization Technique | Observed m/z | Assignment | Reference |

|---|---|---|---|---|

| tert-butyl 3-aminopiperidine-1-carboxylate | EI | 57, 99, 127 | Fragment Ions | acdlabs.com |

| t-Boc-methamphetamine | DART-TOF-MS | - | Protonated molecule and fragment ions detected | nih.gov |

| Nα-Boc-Lysine Deprotection | Direct Analysis MS | - | Monitored starting material and products | microsaic.com |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Mechanistic Insights and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. The ¹H NMR spectrum of this compound itself is simple, showing a characteristic singlet for the eighteen equivalent protons of the two tert-butyl groups. spectrabase.comorgsyn.org The ¹³C NMR spectrum provides data on the carbonyl carbons and the quaternary and methyl carbons of the tert-butyl groups. mdpi.com

For more complex molecules derived from this compound, such as Boc-protected peptides or other natural products, one-dimensional NMR spectra can become crowded and difficult to interpret. In these cases, multidimensional NMR techniques are essential. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively. These methods are critical for the unambiguous assignment of all proton and carbon signals in complex structures, providing definitive proof of structure for novel compounds synthesized using Boc protecting group strategies. ipb.pt

The tert-butoxycarbonyl (Boc) group can influence the conformational dynamics of molecules. In some Boc-protected structures, particularly those involving amides or carbamates, restricted rotation around the N-C(O) bond can lead to the presence of cis and trans rotamers (rotational isomers). nih.gov These rotamers are often in slow exchange on the NMR timescale, resulting in the appearance of separate sets of signals for each conformer.

Dynamic NMR (DNMR) is the study of these phenomena. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the spectra as the rate of conformational exchange varies. researchgate.net At low temperatures, the exchange is slow, and distinct signals for each conformer are observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures. researchgate.netnih.gov Analysis of these temperature-dependent spectral changes allows for the calculation of the energy barriers to rotation and provides valuable insights into the conformational preferences and flexibility of the molecule. nih.gov

Table 2: Representative NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |

|---|---|---|---|

| ¹H | CCl₄ | 1.50 | orgsyn.org |

| ¹H | CDCl₃ | - | spectrabase.com |

| ¹³C (N-Boc-L-alanine-OH) | - | Downfield shifts with increasing solvent polarity | mdpi.com |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of molecules. labmanager.com These techniques are highly effective for identifying functional groups and are complementary in nature. thermofisher.com FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. sapub.org

For this compound, the most prominent features in its IR spectrum are the strong stretching vibrations of the carbonyl (C=O) groups of the anhydride (B1165640) functionality. orgsyn.org These typically appear in the region of 1810-1760 cm⁻¹. The presence and position of these bands are diagnostic for the compound.

Vibrational spectroscopy is also a powerful tool for monitoring the progress of reactions involving this compound. For example, during the protection of an amine, the disappearance of the N-H stretching bands of the starting amine and the appearance of the characteristic Boc-carbamate carbonyl band can be readily tracked. researchgate.net Similarly, the progress of the conversion of di-tert-butyl tricarbonate to di-tert-butyl dicarbonate (B1257347) can be monitored by observing the disappearance of the tricarbonate's characteristic IR band at 1845 cm⁻¹. orgsyn.org

Table 3: Key Vibrational Frequencies for Carbonates

| Compound | Functional Group | Technique | Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | C=O Stretching | IR (CCl₄) | 1810 and 1765 | orgsyn.org |

| Di-tert-butyl tricarbonate | C=O Stretching | IR (CCl₄) | 1845, 1810, and 1780 | orgsyn.org |

| Boc-protected resin | C=O Stretching | FTIR | ~1740 | researchgate.net |

Chromatographic Methods for Purity Assessment and Reaction Product Analysis

Chromatographic techniques are fundamental for separating mixtures and assessing the purity of this compound and its reaction products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

Reverse-phase HPLC methods have been developed for the analysis of this compound. sielc.comsielc.com These methods typically use a C18 or similar nonpolar stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.comsielc.com For applications where the analyte will be subsequently analyzed by mass spectrometry (LC-MS), volatile modifiers like formic acid are used. sielc.com

Gas chromatography is also widely employed for purity analysis, often yielding purity values greater than 99%. chemicalbook.comgoogleapis.com A validated GC method using a flame ionization detector (FID) has been established for the quantitative determination of trace amounts of this compound in drug substances. This method utilizes a capillary column and a programmed temperature gradient to achieve efficient separation. The choice between HPLC and GC depends on the volatility and thermal stability of the analytes. While this compound is sufficiently volatile for GC, many of its derivatives, particularly protected peptides, are not and require HPLC for analysis.

X-ray Crystallography of this compound Derivatives and Co-crystals

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not commonly cited, the technique has been successfully applied to its derivatives to confirm their structure and relative stereochemistry. For example, the crystal structure of N-Boc-bicycloproline was determined to unambiguously confirm the outcome of a complex synthesis. nih.gov

In pharmaceutical research, forming co-crystals is a strategy used to modify the physicochemical properties, such as solubility and stability, of an active pharmaceutical ingredient (API). nih.gov A co-crystal is a multi-component solid in which neutral molecules are held together in a stoichiometric ratio within the same crystal lattice. nih.gov Derivatives of this compound, particularly Boc-protected APIs, can be candidates for co-crystal formation. By selecting an appropriate co-former, it is possible to engineer crystals with improved properties. The inspection of co-crystal structures, such as that of the BCL-xL protein in complex with a molecule containing a Boc-related structural motif, can reveal suitable sites for modification and linker attachment in drug design. acs.org

Emerging Research Frontiers and Future Perspectives in Butyl 2 Methylpropan 2 Yl Oxy Carbonate Chemistry

Innovations in Sustainable Chemical Synthesis and Catalysis

The principles of green chemistry are increasingly influencing the application of Boc anhydride (B1165640), with a focus on developing more sustainable synthetic routes and catalytic systems. rsc.org A significant area of innovation lies in the move away from hazardous reagents and solvents, and the development of reusable and metal-free catalysts.

Sustainable Synthesis and Methodologies: Phasing out toxic reagents like phosgene (B1210022), historically used in carbonate synthesis, is a key objective. wikipedia.org Modern commercial routes often employ safer alternatives like sodium tert-butoxide with carbon dioxide, catalyzed by acids such as p-toluenesulfonic acid. wikipedia.org Furthermore, research into catalyst-free and solvent-free reaction conditions represents a major leap forward in sustainability. For instance, the chemoselective N-tert-butoxycarbonylation of amines has been successfully achieved in water without any catalyst, preventing side-product formation and simplifying purification. organic-chemistry.orgresearchgate.net Other eco-friendly approaches utilize recyclable heterogeneous acid catalysts like Amberlite-IR 120 under solvent-free conditions, offering high yields and easy catalyst separation.

Advanced Catalysis: The development of novel catalysts is central to enhancing the efficiency and environmental profile of reactions involving Boc anhydride. Key innovations include:

Reusable Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages in terms of recovery and reusability. Magnetically recoverable nanocatalysts, such as silica-decorated ferromagnetic-nanoceria, have been shown to be highly effective for N- and O-butyloxycarbonylation under solvent-free conditions and can be recycled numerous times without significant loss of activity. acs.org Other examples include Amberlyst A 21, a mild basic solid resin, which also functions as a reusable heterogeneous catalyst for N-Boc protection. researchgate.net

Metal-Free Catalysis: To reduce reliance on potentially toxic and expensive heavy metals, metal-free catalytic systems are being explored. A notable example is the use of K2CO3 in conjunction with Boc anhydride for the synthesis of cyclic ureas, a method that is environmentally friendly and avoids dangerous reagents. rsc.orgresearchgate.net

Lewis Acid and Organocatalysis: A wide array of Lewis acids and organocatalysts have been investigated to promote Boc protection under mild conditions. nih.gov Catalysts such as erbium(III) triflate, supported on mesoporous silica (B1680970), have been used for solvent-free, ultrasound-assisted synthesis of Boc-carbonate derivatives, contributing to a more sustainable protection/de-protection cycle. researchgate.net

| Catalyst Type | Example(s) | Key Advantages | Reaction Conditions | Reference(s) |

|---|---|---|---|---|

| Heterogeneous (Solid Acid) | Amberlite-IR 120 | Reusable, Solvent-free, Easy separation | Room Temperature | |

| Heterogeneous (Solid Base) | Amberlyst A 21 | Reusable, Solvent-free, Mild conditions | Ambient Temperature | researchgate.net |

| Heterogeneous (Nanocatalyst) | Fe3O4@SiO2@(NH4)2Ce(NO3)6 | Magnetically recoverable, Reusable (>15 cycles), High yield | Solvent-free, 70°C | acs.org |

| Metal-Free (Base) | K2CO3 | Avoids heavy metals, Environmentally friendly | One-pot synthesis of cyclic ureas | rsc.orgresearchgate.net |

| Catalyst-Free | None (Water as medium) | Green solvent, High chemoselectivity, No catalyst cost/removal | Room Temperature | organic-chemistry.orgresearchgate.net |

Development of Novel Reagents Based on the Unsymmetrical Carbonate Scaffold

While Boc anhydride is a symmetrical dicarbonate (B1257347), a significant research frontier is the synthesis and application of unsymmetrical organic carbonates. bohrium.com These compounds offer more nuanced reactivity and are valuable alternatives to toxic reagents like phosgene and its derivatives in areas like peptide synthesis. researchgate.net Research is focused on developing greener and more efficient synthetic methods.

Recent advancements include:

CO2 as a C1 Building Block: Carbon dioxide is an abundant, non-toxic, and renewable carbon source. researchgate.net Innovative methods are being developed to incorporate CO2 into unsymmetrical carbonates. One such method is the visible light-assisted, metal-free synthesis of unsymmetrical methyl aryl/alkyl carbonates from alcohols, methanol (B129727), and CO2 at ambient temperature and pressure. nih.gov Another approach uses switchable agents based on 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and alcohols to promote the synthesis from dimethyl carbonate, with pressurized CO2 accelerating the reaction. rsc.org

Transesterification Routes: The transesterification of dialkyl carbonates with various alcohols is an attractive route for synthesizing unsymmetrical carbonates. nais.net.cn The development of highly active and stable heterogeneous catalysts, such as mesoporous carbon-supported Magnesium oxide (MgO), allows these reactions to proceed efficiently even at ambient temperatures. nais.net.cn

Integration of Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are a cornerstone of efficient and diversity-oriented synthesis. organic-chemistry.orgnih.gov this compound plays a crucial enabling role in many MCRs by protecting reactive functional groups, thereby preventing side reactions and allowing the desired transformations to occur.

The Boc protecting group is frequently employed in the synthesis of complex molecules and active pharmaceutical ingredients via MCRs such as the Petasis borono-Mannich (PBM) reaction. organic-chemistry.orgwikipedia.orgmdpi.comorganic-chemistry.org In the PBM reaction, an amine, a carbonyl compound, and a boronic acid react to form substituted amines. organic-chemistry.orgwikipedia.org The synthesis of complex α-amino acids or benzopiperazinones often involves intermediates where a primary or secondary amine is Boc-protected, allowing the multi-component coupling to proceed cleanly. organic-chemistry.org Following the MCR, the Boc group can be readily removed under acidic conditions to reveal the final product. organic-chemistry.org This strategy highlights how Boc anhydride is not just a simple reagent but a key strategic tool in the design of complex, one-pot synthetic sequences.

Future Directions in Tailoring Reactivity and Selectivity of this compound

A major focus of future research is to gain finer control over the reactivity and selectivity of Boc anhydride. This involves modulating reaction outcomes by carefully choosing catalysts, solvents, and other reaction parameters to favor one product over another.

Catalyst-Controlled Selectivity: The choice of catalyst can dramatically alter the course of a reaction. For instance, the reaction between alcohols and Boc anhydride can be directed to form either tert-butyl ethers or tert-butoxycarbonyl (Boc) protected alcohols depending on the Lewis acid catalyst used. researchgate.netacs.org Catalysts with anions having a highly delocalized negative charge, such as perchlorates and triflates, favor ether formation, whereas those with less-delocalized anions lead to the Boc-alcohol. acs.org

Solvent and Reagent Ratio Effects: The reaction environment and stoichiometry are critical. Studies on the classic Boc2O/4-(dimethylamino)pyridine (DMAP) system have shown that product distribution can be highly dependent on the ratio of reagents, reaction time, and solvent polarity. acs.orgresearchgate.net For example, the reaction of cinnamyl alcohol with Boc2O/DMAP can yield both the expected O-Boc derivative and a symmetrical carbonate. chemicalbook.com Similarly, reacting primary amines with the same system can lead to N-Boc products, isocyanates, or ureas depending on the precise conditions. chemicalbook.com Understanding and harnessing these effects will allow chemists to selectively synthesize a wider range of products from the same starting materials.

Chemoselectivity: Achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is a constant goal. Future work will focus on developing catalytic systems that can, for example, discriminate between different types of amines (aliphatic vs. aromatic, primary vs. secondary) or between amine and hydroxyl groups with even greater precision. researchgate.netacs.orgresearchgate.netorganic-chemistry.org

| Substrate | Reagent/Catalyst System | Conditions | Observed Product(s) | Reference(s) |

|---|---|---|---|---|

| Alcohol | Boc2O / Lewis Acid (e.g., Mg(ClO4)2) | Anion with delocalized charge | tert-Butyl Ether (major) | acs.org |

| Alcohol | Boc2O / Lewis Acid (e.g., with isopropoxide) | Anion with localized charge | Boc-protected Alcohol (major) | acs.org |

| Cinnamyl Alcohol | Boc2O / DMAP | MeCN, Room Temp | O-Boc derivative and Symmetrical Carbonate | chemicalbook.com |

| Primary Amine | Boc2O / DMAP | 0°C | Isocyanate | chemicalbook.com |

Opportunities for Interdisciplinary Research in Carbonate Chemistry

The study of carbonates is inherently interdisciplinary, extending far beyond the confines of synthetic organic chemistry. This compound and the broader field of carbonate chemistry present numerous opportunities for collaborative research across diverse scientific domains.

Polymer and Materials Science: Boc anhydride is used in the synthesis of specialized polymers, where its ability to protect functional groups allows for controlled polymerization and modification of polymer chains to create advanced materials with tailored properties. nbinno.com It also finds application as a polymer blowing agent, decomposing upon heating to produce gaseous products. wikipedia.org The broader chemistry of organic carbonates is crucial in developing green solvents and electrolytes for applications like Li-ion batteries. rsc.org

Biotechnology and Medicinal Chemistry: In biotechnology, Boc anhydride is a key tool for bioconjugation, enabling the selective modification of biomolecules like proteins and antibodies to enhance their stability or function for diagnostic and therapeutic purposes. nbinno.com In medicine, simple inorganic carbonates are used as antacids. sciencelearn.org.nz

Environmental and Earth Sciences: Carbonate chemistry is fundamental to understanding major global processes. bamfieldmsc.com Research in this area involves collaborations between chemists, oceanographers, geologists, and climate scientists to study ocean acidification, the global carbon cycle, and the formation of geological features like caves and stalactites. sciencelearn.org.nznoaa.gov Understanding the complex marine carbonate system is vital for assessing CO2 uptake by the oceans and mitigating the effects of climate change. bamfieldmsc.com This broad interdisciplinary interest is creating a need for a specialized workforce skilled in measuring and monitoring carbonate chemistry in marine environments. bamfieldmsc.com

The future of this compound chemistry is bright and multifaceted. While it will undoubtedly remain a vital tool in its traditional role, the most exciting developments lie at the intersection of catalysis, sustainable chemistry, and interdisciplinary science. Innovations in these areas will continue to expand the utility of this fundamental reagent, enabling the creation of complex molecules and advanced materials in a more efficient, selective, and environmentally responsible manner.

Q & A

Basic Question: What are the recommended analytical methods to characterize the purity and structure of butyl (2-methylpropan-2-yl)oxy carbonate?

Methodological Answer:

To confirm purity and structural integrity, use a combination of chromatographic and spectroscopic techniques:

- HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30 v/v) to assess purity (>97% as per commercial standards) .

- NMR Spectroscopy : Analyze H and C NMR spectra to verify tert-butyl (δ 1.2–1.4 ppm) and carbonate (δ 150–160 ppm for carbonyl) groups .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (CHO; calculated 176.21 g/mol) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Key safety measures include:

- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may decompose under heat to release carbon monoxide .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For spills, use absorbent materials (e.g., sand) and avoid water due to potential hydrolysis .

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

Advanced Question: How does the tert-butyl group influence the thermal stability and decomposition pathways of this carbonate?

Methodological Answer:

The tert-butyl group enhances steric hindrance, delaying thermal decomposition. Experimental studies show:

- Thermogravimetric Analysis (TGA) : Decomposition begins at ~170°C, with a mass loss corresponding to CO and isopropyl alcohol release .

- Kinetic Analysis : Activation energy (E) for decomposition can be calculated via the Flynn-Wall-Ozawa method using differential scanning calorimetry (DSC) data. Compare results with analogous carbonates (e.g., aryl carbonates) to identify stability trends .

Advanced Question: What synthetic routes are reported for introducing functional groups to this compound, and how do reaction conditions affect selectivity?

Methodological Answer:

Functionalization strategies include:

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in anhydrous THF at 0–5°C to minimize carbonate hydrolysis. Monitor progress via FT-IR for carbonyl (C=O) peak shifts .

- Cross-Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling with aryl boronic acids. Optimize solvent (toluene vs. DMF) to balance reactivity and byproduct formation .

- Photochemical Modifications : UV irradiation (254 nm) in the presence of radical initiators (e.g., AIBN) can generate tert-butoxy radicals for polymerization studies .

Basic Question: How should researchers assess the compound’s compatibility with common laboratory solvents?

Methodological Answer:

Perform solubility tests and stability assays:

- Solubility Screening : Dissolve 10 mg in 1 mL of solvents (e.g., DCM, THF, acetone). Preferential solubility in non-polar solvents (logP ~2.5) is expected due to the tert-butyl group .

- Stability in Protic Solvents : Monitor hydrolysis in methanol/water mixtures (1:1) via H NMR over 24 hours. Compare degradation rates with control samples in anhydrous solvents .

Advanced Question: What computational methods can predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for nucleophilic attacks on the carbonate carbonyl. Compare with experimental kinetic data .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways. Analyze radial distribution functions to identify solvent-solute interactions .

Basic Question: What are the critical parameters for storing this compound to prevent degradation?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers to inhibit thermal decomposition .

- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous environments, as hydrolysis generates CO and tert-butanol .

Advanced Question: How can researchers resolve contradictions in reported decomposition temperatures for this compound?

Methodological Answer:

Address discrepancies via:

- Standardized Testing : Replicate TGA/DSC analyses under identical heating rates (e.g., 10°C/min) and purge gases (N vs. air) .

- Impurity Profiling : Use LC-MS to detect trace impurities (e.g., residual peroxides) that may lower observed decomposition thresholds .

Advanced Question: What strategies optimize the enantioselective synthesis of derivatives using this carbonate as a chiral auxiliary?

Methodological Answer:

- Chiral Catalysts : Employ Jacobsen’s Mn-salen complexes for asymmetric epoxidation of allylic alcohols derived from the carbonate .

- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in biphasic systems to achieve >90% ee in esterification reactions .

Basic Question: How does the compound’s flash point (57.6°C) inform fire safety protocols in laboratories?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.